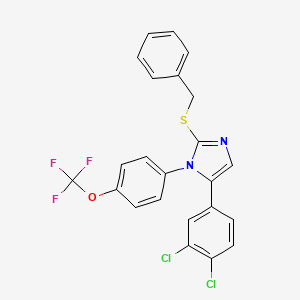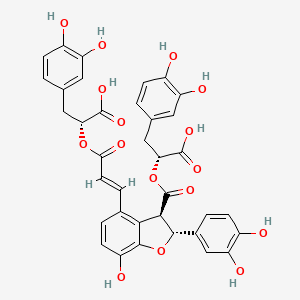![molecular formula C12H10F3N3O2 B2890392 3-{[2-(Trifluoromethyl)quinazolin-4-yl]amino}propanoic acid CAS No. 692762-85-9](/img/structure/B2890392.png)
3-{[2-(Trifluoromethyl)quinazolin-4-yl]amino}propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“3-{[2-(Trifluoromethyl)quinazolin-4-yl]amino}propanoic acid” is a compound with the molecular formula C12H10F3N3O2 . It is a derivative of quinazolinone, a nitrogen-containing heterocycle . Quinazolinones and their derivatives have received significant attention due to their wide range of biopharmaceutical activities .
Synthesis Analysis
The synthesis of quinazolinone derivatives, such as “3-{[2-(Trifluoromethyl)quinazolin-4-yl]amino}propanoic acid”, often involves the reaction of appropriate hydrazides with different aldehydes or ketones in various organic solvents . An efficient approach to quinazolin-4 (3H)-ones was developed by a one-pot intermolecular annulation reaction of o-amino benzamides and thiols .Molecular Structure Analysis
The molecular structure of “3-{[2-(Trifluoromethyl)quinazolin-4-yl]amino}propanoic acid” consists of a quinazolin-4-yl group attached to a trifluoromethyl group and an amino propanoic acid group .Chemical Reactions Analysis
Quinazolinone derivatives, including “3-{[2-(Trifluoromethyl)quinazolin-4-yl]amino}propanoic acid”, have been found to exhibit a variety of biological activities, including anti-inflammatory, anticonvulsant, anticancer, antibacterial, antifungal, anti-HIV, and anti-analgesic activities . These activities are often attributed to the unique chemical structure of quinazolinones and their ability to undergo various chemical reactions .科学的研究の応用
Synthesis and Derivative Formation
3-{[2-(Trifluoromethyl)quinazolin-4-yl]amino}propanoic acid and related compounds play a crucial role in the synthesis of various heterocyclic compounds. For instance, partially hydrogenated 2-amino[1,2,4]triazolo[1,5-a]pyrimidines and 2-amino[1,2,4]triazolo[5,1-b]quinazolines can react with chlorides of chloroacetic, 3-chloropropanoic, and 4-chlorobutanoic acids to yield amides through acylation. These reactions facilitate the synthesis of polycondensed heterocycles, highlighting the compound's utility in creating complex chemical structures (Chernyshev et al., 2014).
Antiviral Activity
The antiviral properties of related quinazolin-4-ylamino compounds are notable. A study on the synthesis of new (quinazolin-4-ylamino)methylphosphonates through microwave irradiation revealed that some synthesized compounds displayed weak to good anti-Tobacco mosaic virus (TMV) activity. This demonstrates the potential of 3-{[2-(Trifluoromethyl)quinazolin-4-yl]amino}propanoic acid derivatives in contributing to the development of antiviral agents (Luo et al., 2012).
Biological Activity Enhancement
Esters and amides derived from similar compounds, like 3-R-2,8-dioxo-7,8-dihydro2H-pyrrolo[1,2-a][1,2,4]triazino[2,3-c]quinazolin-5a(6H)-carboxylic(-propanoic) acids, have been synthesized and assessed for biological activity. The structural modification, including bioisosteric replacement of the carboxyl group, aims to improve pharmacodynamic and pharmacokinetic characteristics, highlighting the compound's role in medicinal chemistry for enhancing drug properties (Stavytskyi et al., 2020).
Targeting Biological Receptors
A quinazoline-derivative DOTA-type gallium(III) complex has been developed for targeting epidermal growth factor receptors. This demonstrates the application of 3-{[2-(Trifluoromethyl)quinazolin-4-yl]amino}propanoic acid derivatives in creating compounds that can specifically target biological receptors, potentially for diagnostic or therapeutic purposes in oncology (Garcia et al., 2009).
Renal Vasodilator Activity
Studies on substituted [4-alkyl(aryl)quinazolin-2-one-1-yl]alkanoic acids have revealed potent and selective renal vasodilator activities. This underscores the significance of 3-{[2-(Trifluoromethyl)quinazolin-4-yl]amino}propanoic acid derivatives in discovering new treatments for renal vascular diseases (Russell et al., 1992).
将来の方向性
The future directions for research on “3-{[2-(Trifluoromethyl)quinazolin-4-yl]amino}propanoic acid” and similar compounds could involve further exploration of their synthesis methods, mechanisms of action, and potential applications in medicinal chemistry. Given their wide range of biological activities, these compounds could be promising candidates for the development of new therapeutic agents .
特性
IUPAC Name |
3-[[2-(trifluoromethyl)quinazolin-4-yl]amino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F3N3O2/c13-12(14,15)11-17-8-4-2-1-3-7(8)10(18-11)16-6-5-9(19)20/h1-4H,5-6H2,(H,19,20)(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOTGFASVBWSAIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC(=N2)C(F)(F)F)NCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-{[2-(Trifluoromethyl)quinazolin-4-yl]amino}propanoic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(2,5-dimethylphenyl)quinazoline-2,4(1H,3H)-dione](/img/no-structure.png)


![3-[(3,4-Dimethylphenyl)amino]-6-phenyl-1,2,4-triazin-5-ol](/img/structure/B2890317.png)

![[1-(Difluoromethyl)cyclopentyl]methanesulfonamide](/img/structure/B2890322.png)
![(4-(Pyridin-2-yl)piperazin-1-yl)(7-(pyridin-4-yl)pyrazolo[1,5-a]pyrimidin-3-yl)methanone](/img/structure/B2890323.png)
![N-1,3-benzodioxol-5-yl-2-[(7-{4-[(1,3-benzodioxol-5-ylmethyl)amino]-4-oxobutyl}-8-oxo-7,8-dihydro[1,3]dioxolo[4,5-g]quinazolin-6-yl)thio]butanamide](/img/structure/B2890325.png)
![N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-(1H-pyrazol-1-yl)acetamide](/img/structure/B2890327.png)

![2-((3-nitrophenyl)amino)-10H-[1,3]dioxolo[4,5-g][1,3,4]thiadiazolo[2,3-b]quinazolin-10-one](/img/structure/B2890329.png)
![3-(2-(naphthalen-1-yloxy)ethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2890330.png)
![2-Chloro-3-[(4-chlorophenyl)amino]-5,5-dimethylcyclohex-2-en-1-one](/img/structure/B2890331.png)
